molecular formula C15H24N2 B1322192 Benzyl-ethyl-piperidin-4-ylmethyl-amine CAS No. 548769-06-8

Benzyl-ethyl-piperidin-4-ylmethyl-amine

Cat. No.: B1322192
CAS No.: 548769-06-8
M. Wt: 232.36 g/mol
InChI Key: SYHZXUDHPUMGHQ-UHFFFAOYSA-N
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Description

Benzyl-ethyl-piperidin-4-ylmethyl-amine is a versatile chemical compound with a wide range of applications in scientific research. It is known for its unique properties that make it suitable for various fields, including drug discovery, organic synthesis, and material science advancements.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl-ethyl-piperidin-4-ylmethyl-amine typically involves the reaction of piperidine derivatives with benzyl and ethyl groups. One common method includes the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst . This method is efficient for the preparation of piperidines, including this compound.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzyl-ethyl-piperidin-4-ylmethyl-amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the benzyl or ethyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are used under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted piperidines, N-oxides, and amine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Benzyl-ethyl-piperidin-4-ylmethyl-amine is extensively used in scientific research due to its unique properties. Some of its applications include:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules.

    Biology: It is used in the study of biological pathways and interactions.

    Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of Benzyl-ethyl-piperidin-4-ylmethyl-amine involves its interaction with specific molecular targets and pathways. It can act as a monoamine releasing agent, selectively releasing neurotransmitters such as dopamine and norepinephrine . This action is mediated through its binding to monoamine transporters and receptors, influencing neurotransmitter release and uptake.

Comparison with Similar Compounds

Similar Compounds

    4-Benzylpiperidine: Acts as a monoamine releasing agent with selectivity for dopamine and norepinephrine.

    Benzylpiperazine: Known for its stimulant properties and use in recreational drugs.

    Tetrahydroisoquinoline: A structural analog with applications in medicinal chemistry.

Uniqueness

Benzyl-ethyl-piperidin-4-ylmethyl-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to selectively release monoamines and its versatility in synthetic applications make it a valuable compound in various research fields.

Properties

IUPAC Name

N-benzyl-N-(piperidin-4-ylmethyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2/c1-2-17(12-14-6-4-3-5-7-14)13-15-8-10-16-11-9-15/h3-7,15-16H,2,8-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYHZXUDHPUMGHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1CCNCC1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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